molecular formula C34H44O12 B12792964 Meliatoxin A2 CAS No. 87617-82-1

Meliatoxin A2

Cat. No.: B12792964
CAS No.: 87617-82-1
M. Wt: 644.7 g/mol
InChI Key: RYOHUDAYJZTZOF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Meliatoxin A2 involves the extraction of limonoids from the fruit of Melia azedarach L. The extraction process typically uses organic solvents such as methanol, benzene, hexane, or acetone. The extracted compounds are then purified using chromatographic techniques .

Industrial Production Methods: Large-scale production would require optimization of extraction and purification methods to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Meliatoxin A2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or reduce its toxicity .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Meliatoxin A2 has diverse applications in scientific research:

Mechanism of Action

Meliatoxin A2 exerts its effects primarily through its interaction with biological membranes and enzymes. It disrupts the normal functioning of insect digestive systems, leading to antifeedant and insecticidal effects. The compound’s molecular targets include enzymes involved in metabolic pathways, which are crucial for insect survival .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific ester moiety and epoxide ring, which contribute to its distinct biological activities. Its structural differences from similar compounds result in varying degrees of insecticidal and antifeedant properties .

Properties

CAS No.

87617-82-1

Molecular Formula

C34H44O12

Molecular Weight

644.7 g/mol

IUPAC Name

[20,21-diacetyloxy-6-(furan-3-yl)-12,19-dihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-16-yl] 2-methylpropanoate

InChI

InChI=1S/C34H44O12/c1-15(2)28(40)45-29-31(6)21-11-22(38)32(7)25(33(21,14-42-29)26(39)24(43-16(3)35)27(31)44-17(4)36)20(37)12-30(5)19(18-8-9-41-13-18)10-23-34(30,32)46-23/h8-9,13,15,19,21-27,29,38-39H,10-12,14H2,1-7H3

InChI Key

RYOHUDAYJZTZOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC1C2(C3CC(C4(C(C3(CO1)C(C(C2OC(=O)C)OC(=O)C)O)C(=O)CC5(C46C(O6)CC5C7=COC=C7)C)C)O)C

Origin of Product

United States

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